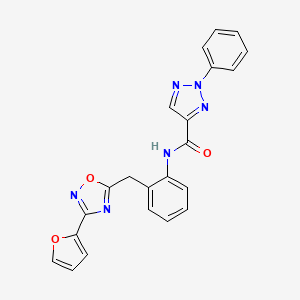
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H16N6O3 and its molecular weight is 412.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Compounds based on 1,2,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole derivatives, including those derived from furan-2-carbohydrazide, have shown promising antimicrobial activities. These compounds have been tested against various microorganisms, demonstrating significant potential in this area (Başoğlu et al., 2013).
Energetic Materials
The synthesis of energetic compounds, particularly those involving combinations of 1,2,5- and 1,2,4-oxadiazole rings, has been a focus of recent research. These compounds have been characterized for their thermal stabilities and detonation performance, indicating their potential application in energetic materials (Yu et al., 2017).
Antiplasmodial Activities
Research on N-acylated furazan-3-amines, including those with oxadiazole rings, has revealed significant antiplasmodial activities against different strains of Plasmodium falciparum. These compounds have been synthesized and tested in vitro, showing promise in the treatment of malaria (Hermann et al., 2021).
Anti-Avian Influenza Virus Activity
Certain derivatives, including those based on 1,2,4-triazole, 1,3-thiazolidine, and 1,2,4-oxadiazole, have been found to possess significant anti-avian influenza virus activity. This discovery opens up possibilities for the development of new antiviral drugs (Flefel et al., 2012).
Antibacterial and Antifungal Activities
Novel 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, showing remarkable efficacy against pathogens such as Staphylococcus aureus and Escherichia coli (Raol & Acharya, 2015).
Pharmacological Properties
The oxadiazole ring, particularly in 1,3,4-oxadiazole derivatives, has been extensively studied for its broad range of chemical and biological properties. These compounds exhibit various biological activities, including antibacterial, antiviral, and antioxidant properties, and have been incorporated into several commercially available drugs (Siwach & Verma, 2020).
Antiurease and Antioxidant Activities
Some new 1,2,4-triazole Schiff base and amine derivatives have shown effective antiurease and antioxidant activities, highlighting their potential therapeutic applications (Sokmen et al., 2014).
Propiedades
IUPAC Name |
N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N6O3/c29-22(18-14-23-28(26-18)16-8-2-1-3-9-16)24-17-10-5-4-7-15(17)13-20-25-21(27-31-20)19-11-6-12-30-19/h1-12,14H,13H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRKGZDKJXVGOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

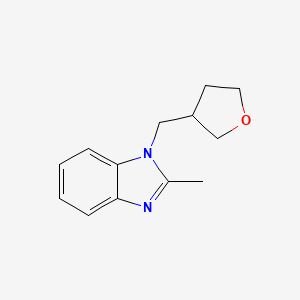

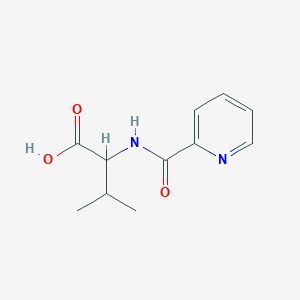
![3-cinnamyl-8-(2-(diethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2678413.png)
![6-Methyl-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2678414.png)
![(Z)-2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile](/img/structure/B2678416.png)

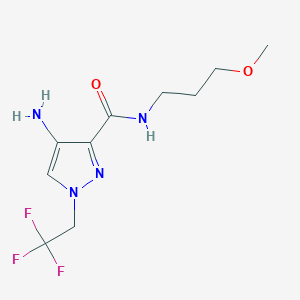
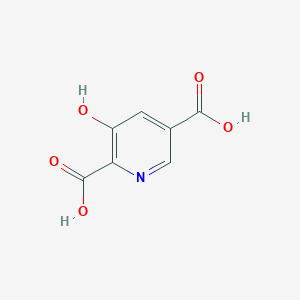
![1-(3'-(furan-2-yl)-1'-phenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2678421.png)
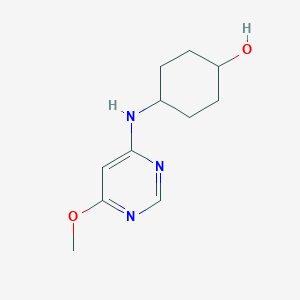
![2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2678428.png)

